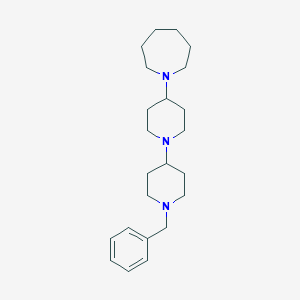
1-(1'-Benzyl-1,4'-bipiperidin-4-yl)azepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1'-Benzyl-1,4'-bipiperidin-4-yl)azepane is a chemical compound that belongs to the class of azepanes. It is a bicyclic compound that consists of two piperidine rings and an azepane ring. This compound has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry.
Mechanism of Action
The mechanism of action of 1-(1'-Benzyl-1,4'-bipiperidin-4-yl)azepane is not fully understood. However, it is believed to interact with certain receptors in the brain, including dopamine and serotonin receptors. This interaction leads to the modulation of neurotransmitter release, which can have a significant impact on the physiological and biochemical processes in the body.
Biochemical and Physiological Effects:
1-(1'-Benzyl-1,4'-bipiperidin-4-yl)azepane has been shown to have a range of biochemical and physiological effects. It has been found to increase the levels of certain neurotransmitters, including dopamine and serotonin, which can have a positive impact on mood and cognitive function. The compound has also been shown to have antioxidant properties, which can help to protect against oxidative stress and inflammation.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 1-(1'-Benzyl-1,4'-bipiperidin-4-yl)azepane in lab experiments is its high affinity for certain receptors in the brain. This makes it a valuable tool for studying the physiological and biochemical processes that are regulated by these receptors. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain experiments.
Future Directions
There are several future directions that could be explored in the study of 1-(1'-Benzyl-1,4'-bipiperidin-4-yl)azepane. One potential direction is the development of more selective compounds that target specific receptors in the brain. Another direction is the exploration of the compound's potential applications in the treatment of other neurological disorders, such as depression and anxiety. Additionally, further research could be conducted to better understand the compound's mechanism of action and its potential impact on various physiological and biochemical processes.
Synthesis Methods
The synthesis of 1-(1'-Benzyl-1,4'-bipiperidin-4-yl)azepane can be achieved through a multi-step process. The starting material for the synthesis is 1,4-dibromobutane, which is reacted with piperidine to form 1,4-bis(piperidin-1-yl)butane. This compound is then reacted with benzylamine to produce 1-(1'-Benzyl-1,4'-bipiperidin-4-yl)azepane.
Scientific Research Applications
1-(1'-Benzyl-1,4'-bipiperidin-4-yl)azepane has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit significant activity against various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. The compound has been shown to have a high affinity for certain receptors in the brain, making it a potential candidate for the treatment of neurological disorders.
properties
Product Name |
1-(1'-Benzyl-1,4'-bipiperidin-4-yl)azepane |
|---|---|
Molecular Formula |
C23H37N3 |
Molecular Weight |
355.6 g/mol |
IUPAC Name |
1-[1-(1-benzylpiperidin-4-yl)piperidin-4-yl]azepane |
InChI |
InChI=1S/C23H37N3/c1-2-7-15-25(14-6-1)23-12-18-26(19-13-23)22-10-16-24(17-11-22)20-21-8-4-3-5-9-21/h3-5,8-9,22-23H,1-2,6-7,10-20H2 |
InChI Key |
PPTICESUZMXBJZ-UHFFFAOYSA-N |
SMILES |
C1CCCN(CC1)C2CCN(CC2)C3CCN(CC3)CC4=CC=CC=C4 |
Canonical SMILES |
C1CCCN(CC1)C2CCN(CC2)C3CCN(CC3)CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![4-(Pyrrolidin-1-yl)-1-[2-(trifluoromethyl)benzyl]piperidine](/img/structure/B246966.png)





![(4-Methoxyphenyl)[4-(morpholin-4-yl)piperidin-1-yl]methanone](/img/structure/B246977.png)
![1-[4-(4-Benzylpiperazin-1-yl)piperidin-1-yl]-2-phenylethanone](/img/structure/B246979.png)
![1-(2-Methoxyphenyl)-4-[1-(phenylacetyl)-4-piperidinyl]piperazine](/img/structure/B246981.png)
![2-Phenyl-1-[4-(4-phenylpiperazin-1-yl)piperidin-1-yl]ethanone](/img/structure/B246982.png)